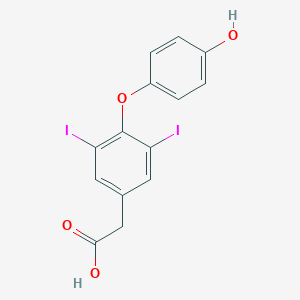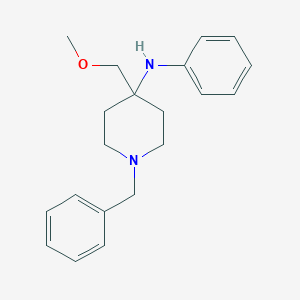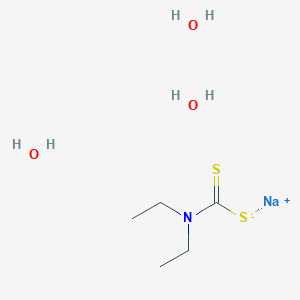
ジエチルジチオカルバミン酸ナトリウム三水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ジエチルジチオカルバミン酸ナトリウム三水和物は、化学式C₅H₁₀NS₂Na·3H₂O の有機硫黄化合物です。淡黄色で水溶性の塩であり、通常は三水和物として水から結晶化します。 この化合物は、キレート剤として広く使用されており、特に銅やニッケルなどの金属の分析的決定に使用されています .
2. 製法
ジエチルジチオカルバミン酸ナトリウム三水和物は、二硫化炭素をジエチルアミンと水酸化ナトリウムの存在下で処理することにより合成されます。 反応は通常、以下のように進行します :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
生成物は、三水和物として水から結晶化します。無水塩と三水和物は、しばしば互換的に使用されます。 工業生産方法は、類似の合成経路を採用しており、反応条件を慎重に制御することで、高純度と高収率を確保しています {_svg_3}.
科学的研究の応用
ジエチルジチオカルバミン酸ナトリウム三水和物は、科学研究で数多くの応用があります。
化学: 生物学的材料中の金属の定量化や他の化合物の合成における前駆体として使用されます.
生物学: 脳、腎臓、肝臓などの組織における一酸化窒素を検出するために、鉄イオンと組み合わせてスピントラップとして役立ちます.
作用機序
ジエチルジチオカルバミン酸ナトリウム三水和物は、主にキレート化を通じてその効果を発揮します。金属イオンと結合して、安定した錯体を形成し、これは定量化または生物学的システムから除去することができます。 スーパーオキシドジスムターゼやアスコルビン酸オキシダーゼなどの酵素を阻害し、マクロファージ一酸化窒素シンターゼの誘導を阻害します . さらに、メタロプロテアーゼを阻害することが示されており、細胞外マトリックスの分解を防ぎ、これはがんの転移や血管新生における重要なステップです .
6. 類似化合物の比較
ジエチルジチオカルバミン酸ナトリウム三水和物は、以下のような他のジチオカルバミン酸塩と類似しています。
ジエチルジチオカルバミン酸銀: 同様のキレート化アプリケーションに使用されますが、金属特異性は異なります。
ジメチルジチオカルバミン酸塩: わずかに異なる特性と用途を持つ別のジチオカルバミン酸塩.
ジエチルジチオカルバミン酸ナトリウム三水和物を際立たせているのは、一酸化窒素の検出における特定の使用と、ジスルフィラムの代謝物としての役割であり、これにより医学と生物学における独自の用途が生まれます .
生化学分析
Biochemical Properties
Sodium diethyldithiocarbamate trihydrate interacts with various enzymes and proteins. It is known to inhibit superoxide dismutase (SOD) by chelating with intracellular Cu+2 . It also acts as an inhibitor of ascorbate oxidase and other enzymes . The compound’s chelating property is the basis for its use in therapy for metal intoxication in industrial conditions .
Cellular Effects
Sodium diethyldithiocarbamate trihydrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to stimulate oxidative stress, measured as increased levels of protein carbonyl content and thiobarbituric acid reactive substances, and induce apoptosis in V79 Chinese hamster fibroblasts cells . It also inhibits the induction of macrophage nitric oxide synthase .
Molecular Mechanism
At the molecular level, sodium diethyldithiocarbamate trihydrate exerts its effects through various mechanisms. It acts as a spin trap in conjunction with Fe2+ to detect nitric oxide in brain, kidney, liver, and other tissues . It also inhibits superoxide dismutase by chelating with intracellular Cu+2 .
Temporal Effects in Laboratory Settings
In laboratory settings, sodium diethyldithiocarbamate trihydrate has been observed to cause changes over time. It is stable under normal conditions but can form insoluble oxidation products in storage . Its effects on cellular function, such as inducing oxidative stress and apoptosis, have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of sodium diethyldithiocarbamate trihydrate vary with different dosages in animal models. For instance, it has been reported to inhibit nephrotoxicity induced by cisplatin in mice at doses of 25–300 mg/kg .
Metabolic Pathways
Sodium diethyldithiocarbamate trihydrate is involved in several metabolic pathways. It is known to induce the glutathione (GSH) oxidation process by increasing the concentration of oxyhemoglobin .
Transport and Distribution
Given its solubility in water and its role as a chelating agent, it is likely to be distributed widely in the body following administration .
Subcellular Localization
Given its role as a chelating agent and its interactions with various enzymes and proteins, it is likely to be found in various subcellular compartments where these biomolecules are located .
準備方法
Sodium Diethyldithiocarbamate Trihydrate is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction typically proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
The product crystallizes from water as the trihydrate. The anhydrous salt and the trihydrate are often used interchangeably. Industrial production methods involve similar synthetic routes, with careful control of reaction conditions to ensure high purity and yield .
化学反応の分析
ジエチルジチオカルバミン酸ナトリウム三水和物は、以下を含むさまざまな化学反応を起こします。
-
2NaS2CNEt2+I2→(S2CNEt2)2+2NaI
-
アルキル化: : ジエチルジチオカルバミン酸ナトリウムは、ジクロロメタンなどの試薬によってアルキル化することができます。
2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl
-
錯体形成: : 多くの金属塩と反応して、遷移金属ジチオカルバミン酸錯体を形成し、硫黄原子を介して配位します {_svg_4}.
類似化合物との比較
Sodium Diethyldithiocarbamate Trihydrate is similar to other dithiocarbamates, such as:
Silver Diethyldithiocarbamate: Used in similar chelation applications but with different metal specificity.
Dimethyldithiocarbamate: Another dithiocarbamate with slightly different properties and applications.
What sets Sodium Diethyldithiocarbamate Trihydrate apart is its specific use in detecting nitric oxide and its role as a metabolite of disulfiram, giving it unique applications in medicine and biology .
特性
CAS番号 |
20624-25-3 |
|---|---|
分子式 |
C5H13NNaOS2 |
分子量 |
190.3 g/mol |
IUPAC名 |
sodium;N,N-diethylcarbamodithioate;trihydrate |
InChI |
InChI=1S/C5H11NS2.Na.H2O/c1-3-6(4-2)5(7)8;;/h3-4H2,1-2H3,(H,7,8);;1H2 |
InChIキー |
CYGAMRYZNHKRJG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)[S-].O.O.O.[Na+] |
異性体SMILES |
CCN(CC)C(=S)[S-].O.O.O.[Na+] |
正規SMILES |
CCN(CC)C(=S)S.O.[Na] |
| 20624-25-3 | |
物理的記述 |
Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] |
ピクトグラム |
Corrosive; Irritant |
関連するCAS |
147-84-2 (Parent) |
同義語 |
Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


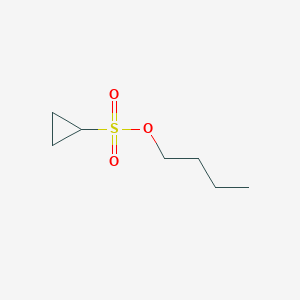
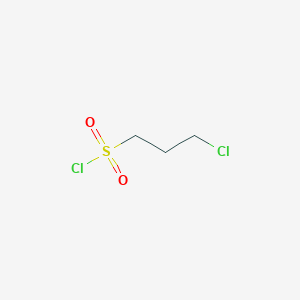
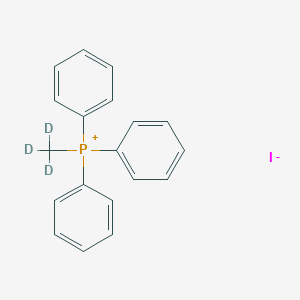

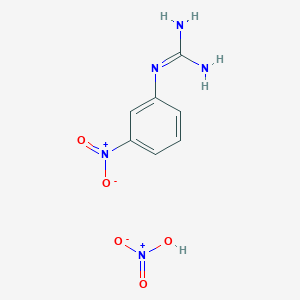
![7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene](/img/structure/B28825.png)
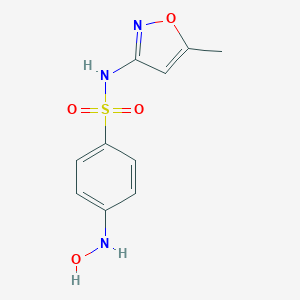
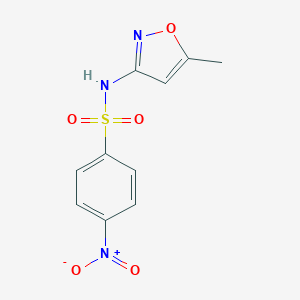
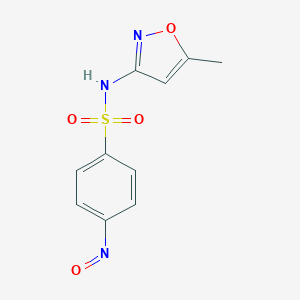
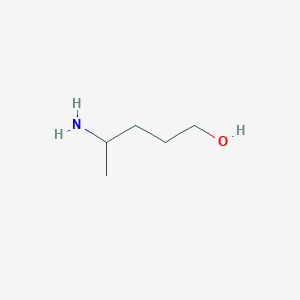
![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)
